3-{[(2-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Description
This compound is a β-amino acid derivative featuring a propanoic acid backbone with an amino group substituted by two distinct moieties: a 2-chlorobenzyl group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine . Structurally, the compound is designed for versatility in solid-phase synthesis, particularly in constructing peptide-based therapeutics or probes .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-17(23)15-27(14-13-24(28)29)25(30)31-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,22H,13-16H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNTZNYXWQQVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.
Formation of the Amide Bond: The protected amino compound is then reacted with 2-chlorobenzyl chloride to form the amide bond. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{[(2-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Cyclopentyl () and aromatic groups (e.g., thienyl ) increase hydrophobicity, which may improve membrane permeability in drug conjugates.
- Steric Effects : Bulky substituents like 6-chloroindolyl () could hinder access to enzymatic cleavage sites, affecting proteolytic stability.
Physicochemical Properties
*Purity data inferred from structurally related Fmoc-amino acids (e.g., ).
Reactivity and Stability
- Fmoc Deprotection : All analogs undergo Fmoc removal with 20% piperidine in DMF, consistent with standard peptide synthesis protocols .
- Disulfide Formation: Compounds with thiol groups (e.g., ’s 3-((2-((Fmoc)amino)ethyl)dithio)propanoic acid) enable conjugation to cysteine residues in antibody-drug conjugates .
- Aryl Reactivity : The 2-nitrophenyl group () may participate in photochemical reactions, limiting its use in light-sensitive applications.
Biological Activity
3-{[(2-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, also known by its CAS number 507472-15-3, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H22ClNO4, with a molecular weight of approximately 435.89 g/mol. The compound features a unique structure that includes a chlorophenyl group and a fluorenylmethoxycarbonyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClNO4 |
| Molecular Weight | 435.89 g/mol |
| Boiling Point | Predicted: 636.0 ± 50.0 °C |
| Density | Predicted: 1.321 ± 0.06 g/cm³ |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that derivatives containing similar structural motifs can induce apoptosis in various cancer cell lines, including glioblastoma and breast cancer cells. These effects are often associated with the activation of oxidative stress pathways leading to cell death.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cellular Proliferation : Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by interfering with critical signaling pathways.
- Induction of Apoptosis : The compound may promote apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
- Oxidative Stress : Increased production of reactive oxygen species (ROS) has been observed, contributing to cellular damage and apoptosis.
Case Studies
- Study on Antitumor Effects : A study conducted on a series of thiosemicarbazone derivatives demonstrated that compounds with halogen substitutions exhibited enhanced antitumor activity compared to their non-substituted counterparts. The study reported IC50 values in the nanomolar range for several derivatives against glioblastoma cell lines, indicating potent cytotoxicity .
- Biodistribution Studies : In vivo biodistribution studies using radiolabeled derivatives showed significant uptake in tumor tissues compared to normal tissues, suggesting potential for targeted cancer therapies .
Q & A
Q. What are the optimal synthetic routes for preparing 3-{[(2-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid?
- Methodological Answer : The compound can be synthesized via stepwise functionalization of the propanoic acid backbone. Key steps include:
- Fmoc Protection : React the amino group with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM .
- 2-Chlorophenylmethyl Incorporation : Use a nucleophilic substitution or reductive amination to attach the 2-chlorobenzyl group to the amine intermediate.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
- Microwave-Assisted Synthesis : For improved yield and reduced reaction time, microwave irradiation (100–120°C, 30 min) can accelerate coupling reactions involving sterically hindered groups .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Use amber vials to avoid photodegradation .
- Handling : Work in anhydrous solvents (e.g., dry DMF or DCM) to minimize side reactions. Monitor for decomposition via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect hydrolyzed byproducts .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm the Fmoc group (δ ~7.2–7.8 ppm aromatic protons) and propanoic acid backbone (δ ~2.5–3.5 ppm for CH₂ groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~500–550 Da depending on substituents) .
- FT-IR : Detect carbonyl stretches (Fmoc C=O at ~1720 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data, such as unexpected byproducts during coupling reactions?
- Methodological Answer :
- Mechanistic Studies : Use LC-MS to identify byproducts (e.g., deprotected amines or oxidized intermediates). For example, if the 2-chlorophenyl group undergoes unintended substitution, perform kinetic studies with varying bases (DIPEA vs. TEA) to optimize selectivity .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map energy barriers for side reactions, such as Fmoc cleavage under acidic conditions .
Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Fluorescence Quenching Assays : Label the Fmoc group with a fluorophore (e.g., dansyl chloride) and monitor binding-induced fluorescence changes .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure real-time binding kinetics with target proteins .
- Molecular Dynamics Simulations : Use GROMACS to model interactions between the 2-chlorophenyl group and hydrophobic binding pockets .
Q. How can structural analogs (e.g., bromophenyl or fluorophenyl derivatives) inform structure-activity relationship (SAR) studies?
- Methodological Answer :
- Synthetic Diversity : Replace the 2-chlorophenyl group with 2-bromo- or 3,5-difluorophenyl variants (see for protocols). Compare IC₅₀ values in enzyme inhibition assays .
- Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to resolve steric or electronic effects of substituents. Use synchrotron X-ray sources for high-resolution data .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer :
- QSPR Models : Use tools like ACD/Labs or ChemAxon to predict logP, solubility, and pKa. For example, the Fmoc group increases hydrophobicity (logP ~4.5), which can be validated via shake-flask experiments .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen binding modes against therapeutic targets (e.g., proteases requiring Fmoc-protected inhibitors) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar Fmoc-protected compounds?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction parameters (e.g., solvent purity, temperature control). For example, microwave-assisted synthesis () may yield 85–90% vs. 60–70% for conventional heating due to reduced side reactions.
- Byproduct Profiling : Compare TLC/HPLC traces from published protocols to identify unaccounted impurities (e.g., diastereomers or oxidized species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
